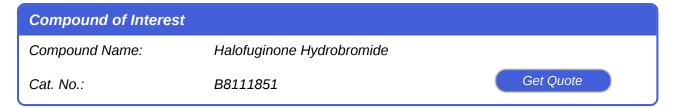


Halofuginone Hydrobromide as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone (HF), a halogenated derivative of the plant alkaloid febrifugine, has garnered significant attention for its broad therapeutic potential across a spectrum of diseases, including fibrosis, cancer, and autoimmune disorders.[1][2][3] Initially recognized for its antiprotozoal properties, extensive research has elucidated its primary molecular mechanism of action: the specific inhibition of prolyl-tRNA synthetase (ProRS).[1][4] This inhibition triggers a cascade of downstream cellular events, most notably the activation of the Amino Acid Starvation Response (AAR), which underlies many of its therapeutic effects.[1][5] This technical guide provides an indepth exploration of Halofuginone as a ProRS inhibitor, detailing its mechanism of action, impact on signaling pathways, relevant quantitative data, and key experimental protocols.

Core Mechanism of Action: Prolyl-tRNA Synthetase Inhibition

Halofuginone's primary molecular target is the glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme responsible for charging proline and glutamic acid to their cognate tRNAs. [1][4] Halofuginone specifically inhibits the prolyl-tRNA synthetase (ProRS) domain of this enzyme.[1]



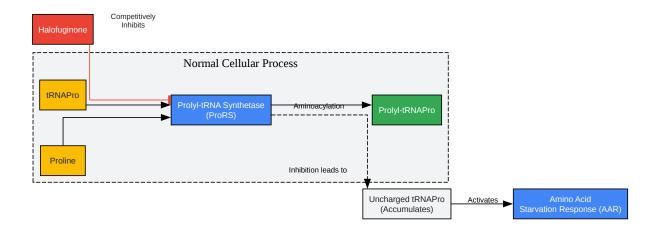
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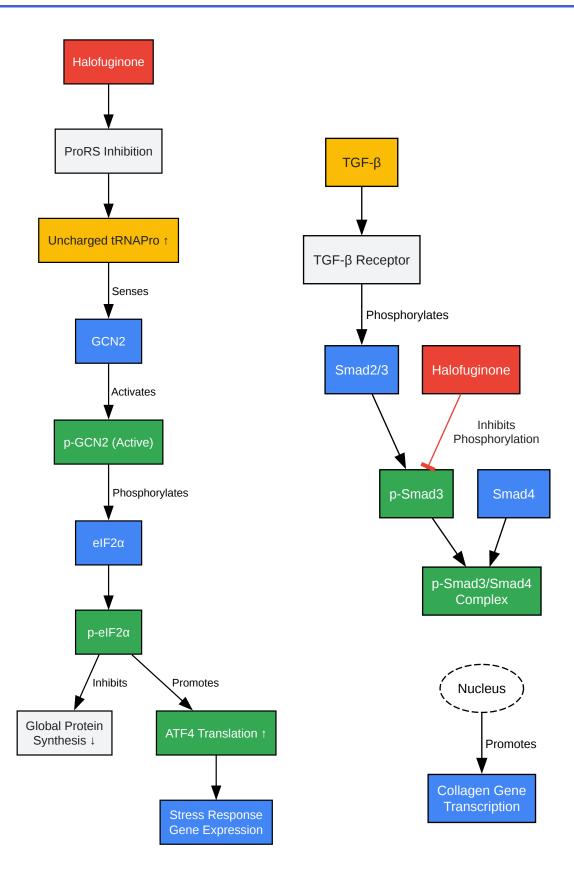
The mechanism of inhibition is competitive with proline.[1][6] The hydroxypiperidine ring of Halofuginone occupies the same binding site as the pyrrolidine ring of proline, while its quinazolinone group binds to the pocket that accommodates the A76 adenosine at the 3'-end of tRNA.[6][7] This dual-site occupancy effectively blocks the aminoacylation of tRNAPro. Interestingly, the binding of Halofuginone to ProRS is ATP-dependent; ATP in its bound state helps stabilize the inhibitor's interaction with the enzyme.[6][8]

The direct consequence of ProRS inhibition is the accumulation of uncharged tRNAPro within the cell.[1] This accumulation serves as a critical signal that mimics a state of proline starvation, thereby activating the Amino Acid Starvation Response (AAR) pathway.[1][5][9] The specificity of this action is highlighted by the fact that the biological effects of Halofuginone can be reversed by the addition of excess proline.[1][10]

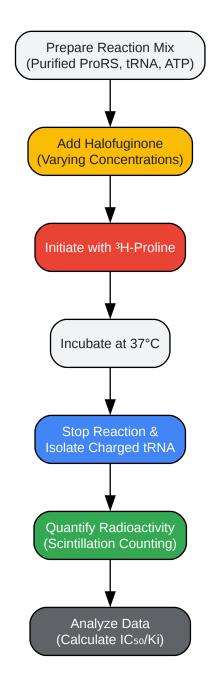












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